molecular formula C7H13NO3 B1452373 Amino-(tetrahydro-pyran-3-YL)-acetic acid CAS No. 1260638-48-9

Amino-(tetrahydro-pyran-3-YL)-acetic acid

Cat. No. B1452373
M. Wt: 159.18 g/mol
InChI Key: BGPODSGVEGWTLX-UHFFFAOYSA-N
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Description

Amino-(tetrahydro-pyran-3-YL)-acetic acid is a chemical compound with the CAS Number: 1260638-48-9 . It has a molecular weight of 159.19 and its IUPAC name is amino (tetrahydro-2H-pyran-3-yl)acetic acid . The compound is typically in the form of a yellow solid .


Molecular Structure Analysis

The InChI code for Amino-(tetrahydro-pyran-3-YL)-acetic acid is 1S/C7H13NO3/c8-6 (7 (9)10)5-2-1-3-11-4-5/h5-6H,1-4,8H2, (H,9,10) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Amino-(tetrahydro-pyran-3-YL)-acetic acid is a yellow solid . Its molecular formula is C7H13NO3 and it has a molecular weight of 159.19 .

Scientific Research Applications

Synthesis and Molecular Structure

  • Amino-(tetrahydro-pyran-3-YL)-acetic acid derivatives have been synthesized, and their molecular structures characterized, demonstrating applications in chemical synthesis and structural analysis (Wei et al., 2006).

Synthesis of Complexes and Luminance Properties

  • The compound has been utilized in synthesizing novel complexing acids that form stable complexes with certain elements, showing potential in luminescence applications (J. Rodríguez-Ubis et al., 1997).

Esterification in Organic Synthesis

Synthesis of Tetracyclic Pyrano[2,3-d]pyrimidines

  • It has been used in the efficient synthesis of pyrano[2,3-d]pyrimidine derivatives, highlighting its role in the development of new chemical structures (Zhilan Lin et al., 2017).

Development of ATCUN-Like Metal Ion Binding Sites

  • The compound plays a role in the formation of ATCUN-like metal ion binding sites, useful in metal ion binding studies (A. N. Boa et al., 2005).

Synthesis of Pyran and Pyranoquinoline Derivatives

Selective Synthesis Methodology

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-amino-2-(oxan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-6(7(9)10)5-2-1-3-11-4-5/h5-6H,1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPODSGVEGWTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-(tetrahydro-pyran-3-YL)-acetic acid

CAS RN

1260638-48-9
Record name 2-Amino-2-(tetrahydro-2H-pyran-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-(tetrahydro-pyran-3-YL)-acetic acid
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Amino-(tetrahydro-pyran-3-YL)-acetic acid
Reactant of Route 4
Amino-(tetrahydro-pyran-3-YL)-acetic acid
Reactant of Route 5
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Reactant of Route 6
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